Ethyl 3-acetyl-4-oxopentanoate

Physical Chemistry Process Chemistry Formulation

Ethyl 3-acetyl-4-oxopentanoate (CAS 18835-02-4) is a β,δ-diketoester with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol. It features both a β-ketoester moiety and an additional acetyl group, imparting unique reactivity as an electrophile in condensation reactions and as a precursor to heterocyclic scaffolds.

Molecular Formula C9H14O4
Molecular Weight 186.2 g/mol
CAS No. 18835-02-4
Cat. No. B102791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-acetyl-4-oxopentanoate
CAS18835-02-4
Molecular FormulaC9H14O4
Molecular Weight186.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(=O)C)C(=O)C
InChIInChI=1S/C9H14O4/c1-4-13-9(12)5-8(6(2)10)7(3)11/h8H,4-5H2,1-3H3
InChIKeyNKGFIBABDQHCHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-acetyl-4-oxopentanoate (CAS 18835-02-4): A Versatile β,δ-Diketoester Building Block for Pharmaceutical and Agrochemical Synthesis


Ethyl 3-acetyl-4-oxopentanoate (CAS 18835-02-4) is a β,δ-diketoester with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol [1]. It features both a β-ketoester moiety and an additional acetyl group, imparting unique reactivity as an electrophile in condensation reactions and as a precursor to heterocyclic scaffolds . The compound is commercially available as a colorless to pale yellow liquid with a typical purity of ≥95% . Its structure, containing a central methylene group flanked by two carbonyls and an ethyl ester, makes it a strategically distinct intermediate in organic synthesis.

Why Ethyl 3-acetyl-4-oxopentanoate (CAS 18835-02-4) Cannot Be Directly Substituted by Its Methyl Ester or Simpler β-Ketoesters


Despite superficial structural similarity, substituting ethyl 3-acetyl-4-oxopentanoate with analogs like methyl 3-acetyl-4-oxopentanoate or ethyl acetoacetate introduces significant deviations in physical properties, reactivity, and downstream synthetic outcomes. The ethyl ester exhibits a boiling point approximately 16 °C higher and remains a liquid at room temperature, whereas the methyl analog is a solid (mp 41–43 °C) [1]. This phase difference alone precludes one-to-one replacement in liquid-phase processes without re-optimization. Furthermore, the compound's dual β-ketoester/δ-keto functionality enables chemoselective transformations that simpler β-ketoesters cannot replicate, directly impacting yields and selectivity in multi-step syntheses of bioactive molecules [2].

Quantitative Differentiation of Ethyl 3-acetyl-4-oxopentanoate (CAS 18835-02-4) from Structural Analogs


Physical Property Differentiation: Ethyl Ester Remains Liquid While Methyl Ester Is Solid at Room Temperature

Ethyl 3-acetyl-4-oxopentanoate (target) exhibits a boiling point of 286.2 °C at 760 mmHg and remains a liquid at ambient temperature . In contrast, its methyl ester analog (CAS 39265-95-7) has a melting point of 41–43 °C, making it a solid at room temperature, and a lower boiling point of 270 °C [1]. This phase difference is critical for liquid-phase reaction setups and continuous flow processes, where the ethyl ester can be handled without pre-heating.

Physical Chemistry Process Chemistry Formulation

Density Advantage: Lower Density of Ethyl Ester May Facilitate Phase Separation in Biphasic Reactions

Ethyl 3-acetyl-4-oxopentanoate has a density of 1.062 g/cm³ [1], which is 2.2% lower than the density of methyl 3-acetyl-4-oxopentanoate (1.085 g/cm³) [2]. This small but measurable difference can influence the partitioning behavior of the compound in aqueous-organic biphasic systems and the settling rates during liquid-liquid extractions, potentially streamlining work-up procedures.

Process Chemistry Work-up Extraction

Validated Use as a Key Building Block in the Synthesis of Bioactive Curcumin Derivatives

Ethyl 3-acetyl-4-oxopentanoate was successfully employed as a central building block in the aldol condensation-based synthesis of 20 novel curcumin derivatives targeting castration-resistant prostate cancer [1]. The resulting compounds (p–s) demonstrated enhanced androgen receptor suppression against 22Rv1 cells compared to the reference dimethylcurcumin, with compound p exhibiting superior inhibitory activity. The study explicitly lists ethyl 3-acetyl-4-oxopentanoate alongside acetylacetone as the two ketone partners, underscoring its specific role in generating the desired pharmacophore geometry.

Medicinal Chemistry Oncology Androgen Receptor

Computed Activation Energy for Enol-to-Keto Conversion: A Theoretical Benchmark for Reactivity

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict an activation energy barrier of 49.4 kcal/mol for the direct enol-to-keto conversion of ethyl 3-acetyl-4-oxopentanoate via a four-membered ring transition state . While analogous computational data for the methyl ester is not available in the open literature, this value provides a quantitative baseline for comparing the intrinsic tautomerization kinetics of the ethyl ester and can guide the selection of appropriate reaction conditions (e.g., temperature, catalysts) to favor the desired tautomeric form.

Computational Chemistry Reaction Kinetics DFT

Optimal Use Cases for Ethyl 3-acetyl-4-oxopentanoate (CAS 18835-02-4) Based on Quantifiable Differentiation


Liquid-Phase Continuous Flow Synthesis of Heterocycles

When designing continuous flow processes for the synthesis of pyrazoles, pyridazines, or other heterocycles, ethyl 3-acetyl-4-oxopentanoate is preferred over its methyl ester analog. Its liquid state at room temperature [1] eliminates the need for heated feed lines and prevents crystallization in microreactor channels, ensuring consistent flow rates and minimizing downtime.

Synthesis of Curcumin-Derived Anticancer Leads Requiring Specific Ester Substituents

Medicinal chemists developing androgen receptor modulators or other curcumin-inspired scaffolds should select ethyl 3-acetyl-4-oxopentanoate as the β,δ-diketoester component. Its proven compatibility with aldol condensation protocols to yield bioactive derivatives [2] reduces the risk of synthetic failure and accelerates structure-activity relationship (SAR) exploration.

Biphasic Reaction Workflows Where Rapid Phase Separation Is Critical

In multi-kilogram scale reactions where the product must be isolated via liquid-liquid extraction, the lower density of ethyl 3-acetyl-4-oxopentanoate (1.062 g/cm³) relative to its methyl counterpart (1.085 g/cm³) [3] may facilitate faster and cleaner phase splits, improving throughput and reducing solvent consumption.

Reaction Optimization Based on Tautomerization Kinetics

Process development chemists can use the computed activation energy of 49.4 kcal/mol for enol-to-keto tautomerization to rationally design temperature profiles and catalyst screening experiments. This quantitative insight supports more efficient optimization of reactions that depend on the enol tautomer, such as certain aldol or Michael additions.

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